molecular formula C8H15NO3 B13532973 ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate

ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate

Cat. No.: B13532973
M. Wt: 173.21 g/mol
InChI Key: PKFPSNBWVTXLGU-ZETCQYMHSA-N
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Description

Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate is a chiral pyrrolidine derivative featuring an ethyl ester group linked to the pyrrolidine ring via an oxygen atom at the 3-position. The compound’s stereochemistry (S-configuration at C3) and functional groups make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Pyrrolidine derivatives are widely studied due to their conformational flexibility and ability to mimic bioactive molecules .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate

InChI

InChI=1S/C8H15NO3/c1-2-11-8(10)6-12-7-3-4-9-5-7/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

PKFPSNBWVTXLGU-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)CO[C@H]1CCNC1

Canonical SMILES

CCOC(=O)COC1CCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate typically involves the reaction of pyrrolidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of ethyl chloroacetate, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and other biochemical processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings

  • Structural Flexibility : The pyrrolidine ring’s saturation allows adaptive conformations, making it superior to rigid aromatic systems (e.g., imidazoles) for targeting dynamic binding pockets .
  • Stereochemical Impact : The S-configuration is often preferred in bioactive molecules for enantioselective interactions, as seen in FDA-approved drugs like crizotinib .
  • Salt Forms : Tosylate and hydrochloride derivatives dominate commercial listings due to their stability, critical for long-term storage and reproducibility in assays .

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